molecular formula C12H12N2O2 B555704 (S)-2-Amino-3-quinolin-2-yl-propionic acid CAS No. 161513-46-8

(S)-2-Amino-3-quinolin-2-yl-propionic acid

Cat. No. B555704
M. Wt: 216.24 g/mol
InChI Key: CRSSRGSNAKKNNI-JTQLQIEISA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).


Scientific Research Applications

1. Antiulcer Activity

(S)-2-Amino-3-quinolin-2-yl-propionic acid has been studied for its potential in treating ulcers. One research focused on the synthesis and antiulcer activity of optical isomers of this compound, highlighting its enhanced mucosal resistance properties (Otsubo et al., 1991). Additionally, studies on 2(1H)-quinolinone derivatives as gastric antiulcer agents identified a specific compound, 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid, demonstrating potent antiulcer activity (Uchida et al., 1985).

2. HIV-1 Integrase Inhibition

Research into 2-(Quinolin-3-yl)-acetic-acid derivatives, closely related to (S)-2-Amino-3-quinolin-2-yl-propionic acid, has revealed their potential as allosteric HIV-1 integrase inhibitors. These compounds have shown efficacy in inhibiting HIV-1 replication by blocking multiple steps of the viral integration process (Kessl et al., 2012).

3. Molecular Recognition and Fluorescence Applications

Optically pure derivatives of quinoline, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been used in molecular recognition, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018). Furthermore, quinoline derivatives have been incorporated into tridentate ligands for rhenium complexes, demonstrating potential in fluorescence applications (Wei et al., 2006).

4. Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of quinoline, such as the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, exploring its reactivity in reactions with aldehydes (Zozulynets et al., 2021). Such studies contribute to the understanding of quinoline's chemical properties and potential applications in medicinal chemistry.

5. Antimicrobial and Anti-Inflammatory Properties

Quinoline-based compounds have been investigated for their antimicrobial and anti-inflammatory properties. For instance, quinoline-based furanones and their nitrogen analogues were synthesized and evaluated for their biological activities, showing significant antibacterial activity and potential as anti-inflammatory agents (Khokra et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-2-amino-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSRGSNAKKNNI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-quinolin-2-yl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-3-quinolin-2-yl-propionic acid
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Citations

For This Compound
1
Citations
JR Immel - 2022 - search.proquest.com
As small fragments of proteins, peptides possess many attractive properties as therapeutic candidates. Their high selectivity, safe biological profiles, and broad chemical diversity make …
Number of citations: 0 search.proquest.com

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